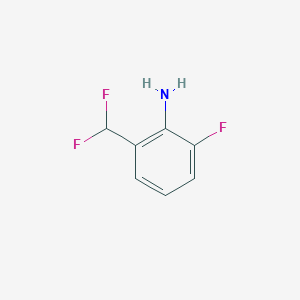
2,6,9-Trichloroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9-Trichloroacridine is a chlorinated derivative of acridine, a heterocyclic compound containing nitrogen Acridine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Trichloroacridine typically involves the chlorination of acridine. One common method is the direct chlorination of acridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chlorination: Acridine is chlorinated using chlorine gas in the presence of a catalyst.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,9-Trichloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxyacridine derivatives.
Aplicaciones Científicas De Investigación
2,6,9-Trichloroacridine has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation between DNA base pairs.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,6,9-Trichloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapies. Additionally, the chlorine atoms may enhance the compound’s ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
2,6-Dichloroacridine: Lacks the chlorine atom at the 9 position, which may affect its reactivity and biological activity.
9-Aminoacridine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Acridine Orange: A well-known dye used in biological staining, differing in its functional groups and applications.
Uniqueness: 2,6,9-Trichloroacridine is unique due to the specific positioning of chlorine atoms, which enhances its chemical reactivity and potential biological activity. The presence of three chlorine atoms at strategic positions on the acridine ring distinguishes it from other acridine derivatives and contributes to its unique properties and applications.
Propiedades
Número CAS |
62383-19-1 |
|---|---|
Fórmula molecular |
C13H6Cl3N |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2,6,9-trichloroacridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
Clave InChI |
UMHGLGIOPWQTHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)

